

# INCB054329 (Pemigatinib): A Comparative Analysis of Monotherapy versus Combination Therapy Efficacy

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

**INCB054329**, also known as pemigatinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases, specifically FGFR1, 2, and 3.[1][2] It is also a structurally distinct inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][3] This dual activity provides a strong rationale for its investigation as both a monotherapy and a key component of combination regimens in various malignancies. This guide provides a comparative analysis of the efficacy of **INCB054329** as a monotherapy versus its use in combination with other therapeutic agents, supported by available experimental data.

### **Executive Summary**

INCB054329 monotherapy has demonstrated significant clinical efficacy in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring FGFR2 fusions or rearrangements, leading to its accelerated FDA approval.[4] Preclinical studies have revealed synergistic anti-tumor effects when INCB054329 is combined with other targeted agents, including PARP inhibitors, MEK inhibitors, and JAK inhibitors, suggesting the potential for enhanced efficacy and the ability to overcome resistance mechanisms. Clinical data for these combination therapies are still emerging, with several trials in early phases. This guide synthesizes the available clinical data for monotherapy and the



preclinical evidence for combination approaches to provide a comprehensive overview for research and development professionals.

### **INCB054329** Monotherapy: Clinical Efficacy

The primary evidence for the efficacy of **INCB054329** monotherapy comes from the FIGHT-202 trial, a Phase II study in patients with previously treated, locally advanced/metastatic cholangiocarcinoma.

Table 1: Efficacy of INCB054329 Monotherapy in

**Cholangiocarcinoma (FIGHT-202 Trial)** 

Efficacy Endpoint	Patients with FGFR2 Fusions/Rearrangements (n=107)	
Overall Response Rate (ORR)	36% (95% CI: 27%-45%)[1]	
Complete Response (CR)	2.8%[1]	
Partial Response (PR)	33%[1]	
Median Duration of Response (DoR)	9.1 months (95% CI: 6.0-14.5)[1]	
Median Overall Survival (OS)	21.1 months (95% CI: 14.8 to not estimable)[1]	
Median Progression-Free Survival (PFS)	7.03 months (95% CI, 6.08 to 10.48)[5]	

# INCB054329 in Combination Therapy: Preclinical Evidence and Rationale

Preclinical studies have highlighted the potential for **INCB054329** to synergize with other targeted therapies, offering a multi-pronged attack on cancer cell proliferation and survival.

#### **INCB054329** and PARP Inhibitors

 Rationale: INCB054329, as a BET inhibitor, can downregulate the expression of genes involved in homologous recombination (HR) repair, such as BRCA1.[6] This can induce a state of "BRCAness" in HR-proficient tumors, rendering them susceptible to PARP inhibitors.



Preclinical Data: In ovarian cancer models, the combination of INCB054329 and the PARP inhibitor olaparib led to a cooperative reduction in tumor growth in xenograft models.[6] This was accompanied by reduced BRCA1 expression, decreased proliferation, and increased apoptosis and DNA damage compared to either agent alone.[6]

#### **INCB054329** and MEK Inhibitors

- Rationale: The MAPK/ERK pathway is a critical driver of cell proliferation in many cancers.
   BET inhibitors can suppress the expression of key oncogenes like c-Myc, which can be complementary to the direct inhibition of MEK.
- Preclinical Data: In colorectal cancer cell lines, a strong synergistic interaction was observed between INCB054329 and MEK inhibitors.[3] The combination synergistically blocked the expression of c-Myc and inhibited the MEK/ERK signaling pathway.[3]

#### **INCB054329** and **JAK** Inhibitors

- Rationale: BET inhibition can suppress the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor. This provides a clear mechanism for synergy with JAK inhibitors.
- Preclinical Data: In multiple myeloma models, combining INCB054329 with the JAK
  inhibitors ruxolitinib or itacitinib resulted in synergistic inhibition of myeloma cell growth in
  vitro and potentiated tumor growth inhibition in vivo.

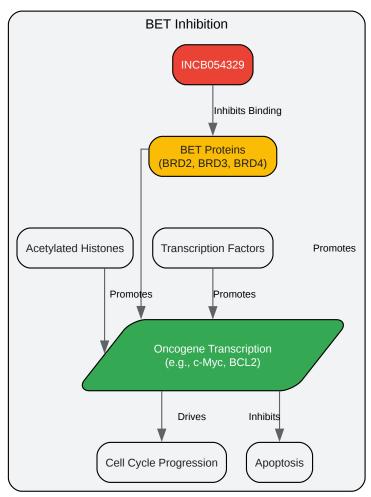
### Table 2: Preclinical Efficacy of INCB054329 Combination Therapies

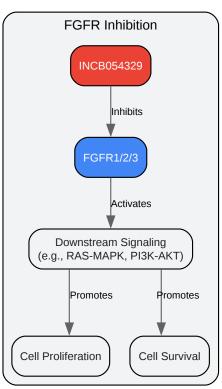


Combination	Cancer Model	Key Findings
INCB054329 + Olaparib (PARP Inhibitor)	Ovarian Cancer Xenografts	Significantly smaller tumor size compared to vehicle or either drug alone.[6]
INCB054329 + MEK Inhibitor	Colorectal Cancer Cell Lines	Synergistic inhibition of cell proliferation and c-Myc expression.[3]
INCB054329 + Ruxolitinib (JAK Inhibitor)	Multiple Myeloma Xenografts	Potentiated tumor growth inhibition.
INCB054329 + FGFR Inhibitor	Multiple Myeloma Xenografts	Sensitized FGFR3-driven OPM-2 cells to combined treatment.

# Signaling Pathways and Experimental Workflows INCB054329 Mechanism of Action: Dual Inhibition





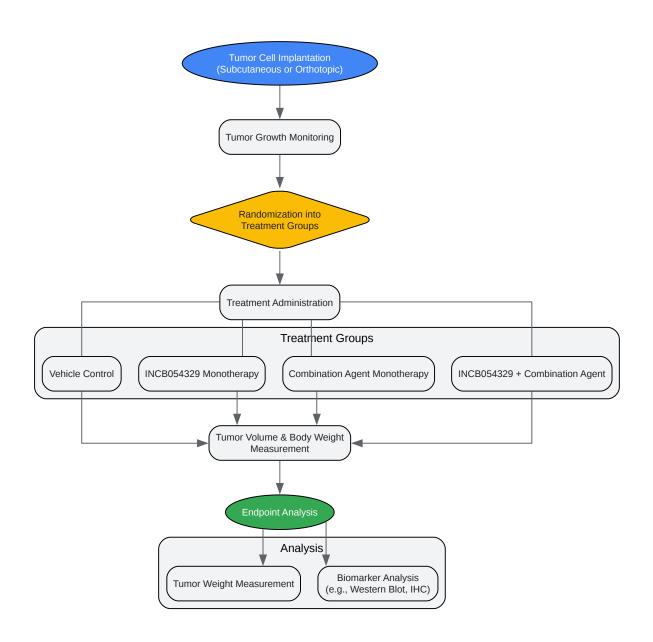


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Caption: Dual mechanism of INCB054329 targeting BET and FGFR pathways.

# **Experimental Workflow for Combination Therapy in Xenograft Models**





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Caption: General experimental workflow for in vivo xenograft studies.



### Experimental Protocols FIGHT-202 Clinical Trial (Monotherapy)

- Study Design: A multicenter, open-label, single-arm, phase 2 study.
- Patient Population: Patients with locally advanced or metastatic cholangiocarcinoma with an FGFR2 gene fusion or rearrangement who had progressed on at least one prior therapy.
- Treatment Regimen: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[4]
- Primary Endpoint: Overall response rate (ORR).
- Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), and overall survival (OS).

### Preclinical Xenograft Model for Combination Therapy (General Protocol)

- Cell Lines and Animal Models: Human cancer cell lines (e.g., ovarian, colorectal, multiple myeloma) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID).
- Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) INCB054329 monotherapy, (3) Combination agent monotherapy, and (4) INCB054329 plus the combination agent.
- Dosing and Administration: Dosing is typically administered orally (per os) based on previous dose-finding studies. For example, in an ovarian cancer study, INCB054329 was given at 25 mg/kg twice daily, and olaparib at 100 mg/kg once daily.
- Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity.
- Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors are excised for analysis of target engagement and downstream effects, such as protein expression changes (e.g., c-Myc, BRCA1) via Western blot or immunohistochemistry.



#### **Future Directions and Conclusion**

**INCB054329** has established its efficacy as a monotherapy in a specific, genetically defined patient population. The preclinical data strongly support the rationale for exploring **INCB054329** in combination with other targeted agents to enhance its anti-tumor activity and address potential resistance mechanisms. The ongoing and planned clinical trials investigating these combinations are critical for translating these promising preclinical findings into tangible clinical benefits. For drug development professionals, the dual mechanism of **INCB054329** presents a unique opportunity for strategic combinations across a range of tumor types with dysregulated FGFR and/or BET-dependent pathways. The results of these combination trials will be instrumental in defining the future therapeutic landscape for this versatile inhibitor.

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